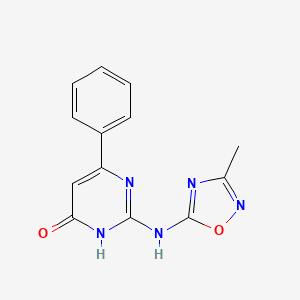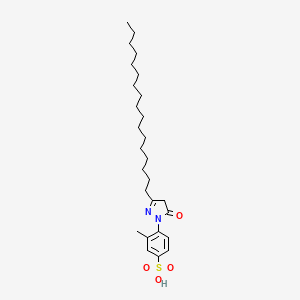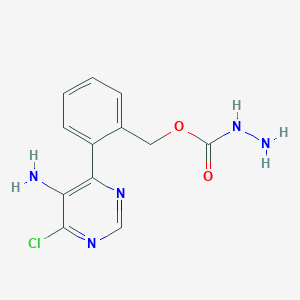![molecular formula C15H21N5O B12906438 1-{2,6-Bis[(prop-2-en-1-yl)amino]pyrimidin-4-yl}piperidin-4-one CAS No. 88551-65-9](/img/structure/B12906438.png)
1-{2,6-Bis[(prop-2-en-1-yl)amino]pyrimidin-4-yl}piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Bis(allylamino)pyrimidin-4-yl)piperidin-4-one is a complex organic compound that features a piperidine ring fused with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
The synthesis of 1-(2,6-Bis(allylamino)pyrimidin-4-yl)piperidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,6-diaminopyrimidine with allyl bromide to form the bis(allylamino) derivative. This intermediate is then reacted with piperidin-4-one under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(2,6-Bis(allylamino)pyrimidin-4-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the allylamino groups, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,6-Bis(allylamino)pyrimidin-4-yl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2,6-Bis(allylamino)pyrimidin-4-yl)piperidin-4-one involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis in cancer cells and the suppression of tumor growth.
Comparaison Avec Des Composés Similaires
1-(2,6-Bis(allylamino)pyrimidin-4-yl)piperidin-4-one can be compared with other similar compounds, such as:
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors with potential anticancer activity.
Piperidine derivatives: Compounds like piperine and evodiamine, which also contain the piperidine moiety, exhibit various biological activities, including anticancer and anti-inflammatory effects. The uniqueness of 1-(2,6-Bis(allylamino)pyrimidin-4-yl)piperidin-4-one lies in its specific structure, which allows for selective inhibition of certain enzymes and pathways, making it a valuable compound in drug discovery and development.
Propriétés
Numéro CAS |
88551-65-9 |
|---|---|
Formule moléculaire |
C15H21N5O |
Poids moléculaire |
287.36 g/mol |
Nom IUPAC |
1-[2,6-bis(prop-2-enylamino)pyrimidin-4-yl]piperidin-4-one |
InChI |
InChI=1S/C15H21N5O/c1-3-7-16-13-11-14(19-15(18-13)17-8-4-2)20-9-5-12(21)6-10-20/h3-4,11H,1-2,5-10H2,(H2,16,17,18,19) |
Clé InChI |
WYPUXRJXMPTKRJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC1=CC(=NC(=N1)NCC=C)N2CCC(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


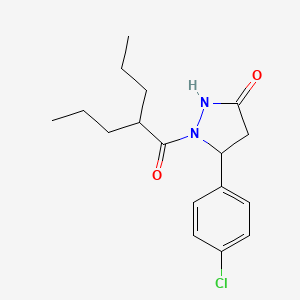
![[6,6'-Biquinoline]-4,4'-dicarboxylicacid, 2,2'-diphenyl-](/img/structure/B12906367.png)
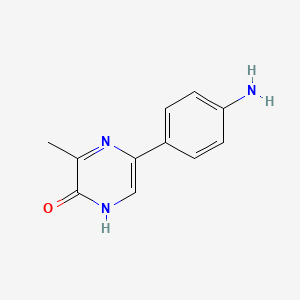
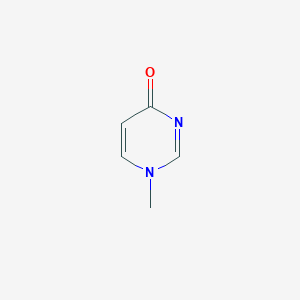
![N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B12906382.png)
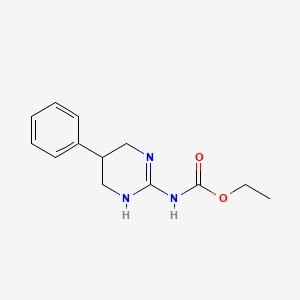
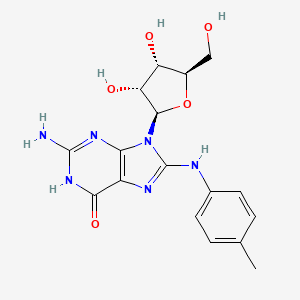
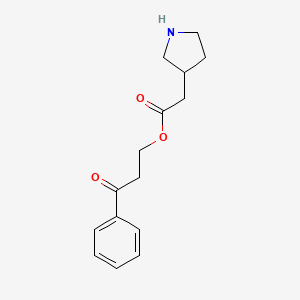
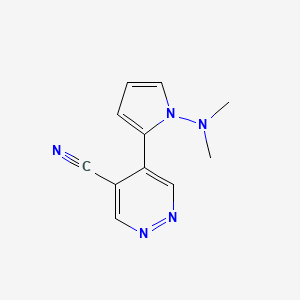
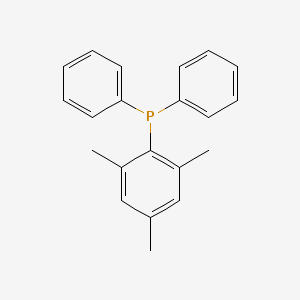
![6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12906408.png)
